molecular formula C26H26ClN5O3 B2712360 1-(4-chlorophenyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1207060-51-2

1-(4-chlorophenyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2712360
CAS RN: 1207060-51-2
M. Wt: 491.98
InChI Key: YIMBUAVCRRNCAH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H26ClN5O3 and its molecular weight is 491.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds similar to the one have shown significant potential in antimicrobial and anticancer applications. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiinflammatory and Antibacterial Agents

The synthesis of novel pyrazoline derivatives with potential antiinflammatory and antibacterial activities has been reported, demonstrating that some synthesized compounds showed potent antibacterial activity and significant in vivo antiinflammatory activity. These findings suggest the therapeutic potential of such compounds in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Synthesis and Biological Evaluation

Further studies have explored the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, revealing a structure-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity of Heterocyclic Compounds

Research on the synthesis and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives has shown that certain compounds exhibit high cytotoxicity against MCF-7 cell lines, indicating their potential as cancer treatments. Additionally, these compounds were screened against various microorganisms, showing effective antibacterial properties (Zaki, Al-Gendey, & Abdelhamid, 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O3/c1-3-19-16(2)28-25(30-23(19)33)32-22(15-20(31-32)21-7-6-14-35-21)29-24(34)26(12-4-5-13-26)17-8-10-18(27)11-9-17/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,29,34)(H,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMBUAVCRRNCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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